REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=1.II.C[O:17][B:18](OC)[O:19]C.Cl>O1CCCC1>[CH3:10][O:9][C:7]1[C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=[C:3]([B:18]([OH:19])[OH:17])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(=C1)OC)OCO2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
the metal was consumed
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the suspension was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ether phase was washed with brine
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into 0.5N NaOH
|
Type
|
WASH
|
Details
|
The NaOH solution was washed with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The acidified aqueous phase was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown solid, 7.43 g, 40% yield
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=CC=2OCOC21)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |